REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](=O)[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].OS(O)(=O)=O.[CH3:16][C:17]1[C:22]([OH:23])=[CH:21][CH:20]=CC=1O>O>[Cl:1][CH2:2][C:3]1[C:9]2[C:8](=[C:17]([CH3:16])[C:22]([OH:23])=[CH:21][CH:20]=2)[O:7][C:5](=[O:6])[CH:4]=1
|
Name
|
|
Quantity
|
5.77 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
15.03 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to room temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
under stirring at 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC(OC2=C(C(=CC=C12)O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |